REACTION_SMILES
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[C:1]([O:2][CH3:3])(=[O:4])[CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:11][CH2:12][O:13][C:14](=[O:15])[CH2:16][P:17]([O:18][CH2:19][CH3:20])([O:21][CH2:22][CH3:23])=[O:24].[CH:25]([CH2:26][CH:27]([CH3:28])[CH3:29])=[O:30]>>[CH3:11][CH2:12][O:13][C:14](=[O:15])[CH:16]=[CH:25][CH2:26][CH:27]([CH3:28])[CH3:29]
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Name
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CCCCC=CC(=O)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC=CC(=O)OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC=O
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Name
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|
Type
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product
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Smiles
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CCOC(=O)C=CCC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |